molecular formula C20H29ClN2O3 B11356364 2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide

Cat. No.: B11356364
M. Wt: 380.9 g/mol
InChI Key: NWEYGJSCRFNPGR-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a morpholine ring, and a cyclohexylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the morpholine ring: The phenoxy intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Cyclohexylmethylation: The final step involves the reaction of the morpholine-containing intermediate with cyclohexylmethyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chloro-phenyl)-3-morpholin-4-yl-urea: A compound with a similar structure but different functional groups.

    4-chloro-3-methylphenoxyacetic acid: A simpler analog with a carboxylic acid group instead of the morpholine and cyclohexylmethyl groups.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H29ClN2O3

Molecular Weight

380.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide

InChI

InChI=1S/C20H29ClN2O3/c1-16-13-17(5-6-18(16)21)26-14-19(24)22-15-20(7-3-2-4-8-20)23-9-11-25-12-10-23/h5-6,13H,2-4,7-12,14-15H2,1H3,(H,22,24)

InChI Key

NWEYGJSCRFNPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3)Cl

Origin of Product

United States

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